molecular formula C9H11NS B1294794 2,3,4,5-Tetrahydro-1,5-benzothiazepine CAS No. 40358-33-6

2,3,4,5-Tetrahydro-1,5-benzothiazepine

Cat. No.: B1294794
CAS No.: 40358-33-6
M. Wt: 165.26 g/mol
InChI Key: XSLBWZNMWUEVMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5-Tetrahydro-1,5-benzothiazepine is a heterocyclic compound featuring a seven-membered ring containing both nitrogen and sulfur atoms. This compound is part of the benzothiazepine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

2,3,4,5-Tetrahydro-1,5-benzothiazepine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This inhibition can lead to increased levels of acetylcholine, thereby enhancing cholinergic transmission. Additionally, this compound interacts with the RyR1 channel, enhancing the binding affinity of Calstabin-1, which is crucial for muscle function .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of angiotensin II, which is responsible for increased total peripheral resistance via constriction of capillary arterioles . This modulation can impact vascular smooth muscle cells and influence blood pressure regulation. Furthermore, this compound has shown potential in inhibiting the replication of HIV-1, indicating its role in antiviral activity .

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity and leading to increased acetylcholine levels . Additionally, it interacts with the RyR1 channel, preventing the depletion of Calstabin-1 from the RyR1 complex, which slows muscle fatigue and reduces muscle damage . These interactions highlight the compound’s potential in treating neurological and muscular disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects, such as enzyme inhibition and muscle function improvement . At higher doses, it may exhibit toxic or adverse effects. For instance, high doses of this compound can lead to increased toxicity and adverse reactions in animal models . Therefore, determining the optimal dosage is crucial for its safe and effective use.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as acetylcholinesterase, influencing the levels of acetylcholine in the body . Additionally, it affects the metabolic flux and metabolite levels, which can impact overall cellular metabolism. Understanding these metabolic pathways is essential for developing targeted therapies using this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported via specific transporters and binding proteins, which influence its localization and accumulation within cells . These transport mechanisms are essential for its therapeutic effects and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles within the cell, influenced by targeting signals and post-translational modifications . This subcellular localization is crucial for its role in various biochemical and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,3,4,5-tetrahydro-1,5-benzothiazepine involves the reductive ring expansion of 4-chromanone and 4-thiochromanone oximes. These oximes are converted to the corresponding N-amino derivatives, which then undergo cyclization to form the benzothiazepine ring . The reaction typically requires reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-1,5-benzothiazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzothiazepine derivatives .

Scientific Research Applications

2,3,4,5-Tetrahydro-1,5-benzothiazepine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5-Tetrahydro-1,5-benzothiazepine is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms, which contribute to its diverse chemical reactivity and biological activity. This compound’s ability to undergo various chemical transformations makes it a valuable scaffold in medicinal chemistry and drug development .

Properties

IUPAC Name

2,3,4,5-tetrahydro-1,5-benzothiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5,10H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLBWZNMWUEVMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2SC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30275921
Record name 2,3,4,5-tetrahydro-1,5-benzothiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40358-33-6
Record name 2,3,4,5-tetrahydro-1,5-benzothiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5-tetrahydro-1,5-benzothiazepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5-Tetrahydro-1,5-benzothiazepine
Reactant of Route 2
2,3,4,5-Tetrahydro-1,5-benzothiazepine
Reactant of Route 3
2,3,4,5-Tetrahydro-1,5-benzothiazepine
Reactant of Route 4
2,3,4,5-Tetrahydro-1,5-benzothiazepine
Reactant of Route 5
2,3,4,5-Tetrahydro-1,5-benzothiazepine
Reactant of Route 6
2,3,4,5-Tetrahydro-1,5-benzothiazepine
Customer
Q & A

A: The mechanism of action for 2,3,4,5-Tetrahydro-1,5-benzothiazepine derivatives varies depending on the specific substituents present. Some derivatives, like KT-362, act as intracellular calcium antagonists. [, ] KT-362 has been shown to inhibit contractile responses to norepinephrine and methoxamine in rabbit aorta, suggesting interference with calcium influx. [] Additionally, it inhibits calcium-induced contractions in potassium-depolarized aorta, further supporting its calcium antagonist properties. [] Other derivatives, like CV-5975, function as potent and long-lasting angiotensin-converting enzyme (ACE) inhibitors. [, ] CV-5975 demonstrated superior ACE inhibition compared to enalaprilat in various animal models, resulting in significant antihypertensive effects. [, ]

A: While a general description for all this compound derivatives' spectroscopic data is not provided in the papers, they highlight key structural features. The core structure consists of a benzene ring fused to a seven-membered thiazepine ring with four consecutive saturated carbon atoms. This seven-membered ring can adopt various conformations, including chair, boat, and twist-boat, influenced by substituents and their stereochemistry. [, , , , , ] Specific spectroscopic data, including NMR, IR, and mass spectrometry, would be dependent on the substituents present on the core structure. For instance, the paper by Naz et al. [] details the electron ionization fragmentation patterns observed in mass spectrometry for various substituted 2,3,4,5-tetrahydro-1,5-benzothiazepines.

ANone: The provided research focuses primarily on the biological activity and pharmacological properties of 2,3,4,5-tetrahydro-1,5-benzothiazepines rather than their material properties. Information about material compatibility, stability under various conditions, and specific applications outside the biomedical field is not included in these studies.

ANone: The provided research papers primarily focus on this compound derivatives as bioactive molecules and don't delve into their potential catalytic properties. Therefore, information about their catalytic activity, reaction mechanisms, selectivity, and potential applications in catalysis is absent from these studies.

A: Yes, computational chemistry, specifically molecular docking studies, has been used to understand the inhibitory activity of 2,3-dihydro-1,5-benzothiazepines and their reduced analogs, 2,3,4,5-tetrahydro-1,5-benzothiazepines, against the enzyme urease. [] This research used FlexX docking to examine the binding modes of these compounds within the active site of urease. The study found that the inhibitory activity is related to interactions with the nickel metallocentre of the enzyme, particularly with residues Asp224 and Cys322. [] This highlights the use of computational methods to elucidate structure-activity relationships and guide further inhibitor design.

A: Structure-activity relationship (SAR) studies have been crucial in understanding the biological activity of this compound derivatives. For example, research on KT-362 analogs revealed that introducing methyl groups to the nitrogen atom in the side chain shifted the activity from calcium antagonism to vasoconstriction. [] Further modifications, such as incorporating a chloro group at the 8-position of the benzothiazepine core, significantly enhanced the vasoconstrictive potency. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.